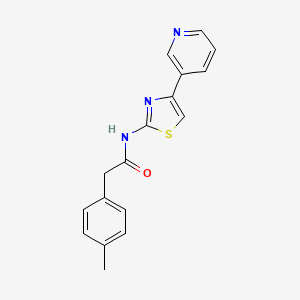

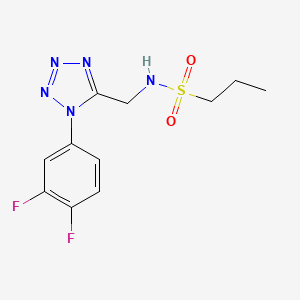

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

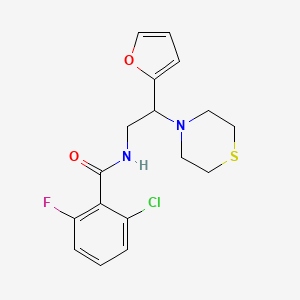

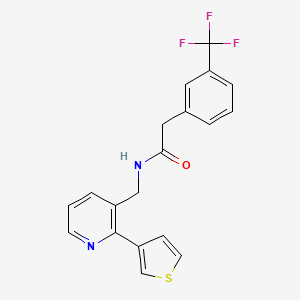

The synthesis of novel polyfluoro substituted pyrazoline type sulfonamides, which include the compound N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide, involves the combination of sulfonamide and pyrazoline pharmacophores. These pharmacophores are known for their wide range of bioactivities, which makes them attractive targets in drug design. The synthesis process is detailed through comprehensive structure elucidation using various NMR techniques (1H, 13C, 19F), DEPT 90-135, 1H-1H COSY, 1H-13C HMQC, HMBC, and HRMS spectra. The presence of fluorine atoms in the structure significantly affects the chemical shifts and splitting patterns of the protons and carbons, leading to unique splitting patterns for the fluorinated compounds .

Molecular Structure Analysis

The molecular structure of the synthesized compounds, including the target compound, is characterized by the presence of difluorophenyl and tetrazolyl groups attached to a sulfonamide moiety. The fluorine atoms contribute to the unique electronic properties of the molecule, as evidenced by the NMR data. The tetrazolyl group is a common bioisostere for carboxylate in drug design, which may contribute to the compound's bioactivity .

Chemical Reactions Analysis

The chemical reactivity of N-sulfonylalkylamines, which are precursors to the target compound, is explored through their reactions with ynamines. These reactions primarily yield 2H-1,2-thiazete 1,1-dioxides. However, these products are generally unstable and can undergo electrocyclic ring opening to form highly reactive amidinosulfenes, which can further transform into various heterocyclic compounds depending on the substituents present. This reactivity is crucial for the synthesis of diverse sulfonamide-based heterocycles, which can be further functionalized to enhance their pharmacological profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized sulfonamides are influenced by the presence of the difluorophenyl and tetrazolyl groups. The fluorine atoms are likely to increase the lipophilicity of the molecule, which can affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The tetrazolyl group, being a bioisostere for carboxylate, may also impact the compound's acidity and ability to form hydrogen bonds, which are important for its interaction with biological targets. The NMR data provides insight into the electronic environment of the molecule, which is essential for understanding its reactivity and binding properties .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide is part of a broader category of compounds explored for their potential biological activities, including antimicrobial properties. A study detailed the synthesis of novel functionalized N-sulfonates, including this compound, demonstrating its relevance in developing new antimicrobial agents. The synthesized compounds were evaluated for their activity against Gram-positive and Gram-negative bacteria, as well as fungi, showing varying degrees of effectiveness. This research underscores the compound's application in medicinal chemistry and drug development, particularly in addressing antimicrobial resistance (Fadda, El-Mekawy, & AbdelAal, 2016).

Catalysis and Synthesis Methods

Another research avenue involves the use of related sulfonamide compounds as catalysts in chemical synthesis. For instance, a Bronsted-acidic task-specific ionic liquid was employed as a catalyst for synthesizing 14-alkyl- or aryl-14H-dibenzo[a,j]xanthenes, demonstrating the utility of sulfonamide derivatives in facilitating chemical reactions. This particular study highlights the potential of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide in catalysis, offering efficient, high-yield synthesis methods that could be beneficial in various chemical manufacturing processes (Gong et al., 2009).

Fuel Cell Technology

Sulfonamide derivatives, including N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide, find applications in the development of materials for fuel cell technology. Research into sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, for instance, shows promising results for use in fuel cells. These materials exhibit high proton conductivity and mechanical properties, suggesting that sulfonamide-based compounds can contribute to the advancement of fuel cell membranes, enhancing energy efficiency and sustainability (Bae, Miyatake, & Watanabe, 2009).

Environmental Science

In the environmental science field, studies on perfluoroalkyl sulfonamides (PFASs) – related to the broader family of sulfonamides – explore their concentrations and phase partitioning in indoor and outdoor air. This research provides insights into the sources, transport mechanisms, and environmental fate of these compounds. Understanding the environmental impact of sulfonamide derivatives, including their potential degradation products, is crucial for assessing and mitigating the risks associated with their widespread use (Shoeib et al., 2004).

Propriétés

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N5O2S/c1-2-5-21(19,20)14-7-11-15-16-17-18(11)8-3-4-9(12)10(13)6-8/h3-4,6,14H,2,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIONQBLHURZAAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(acetylamino)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]tetrahydro-2H-pyran-2-yl 3-[2-oxo-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B2503800.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2503801.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503804.png)

![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-methyl-3-(4-methylphenyl)urea](/img/structure/B2503805.png)

![[4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2503812.png)

![2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-1-naphthylacetamide](/img/structure/B2503813.png)

![2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2503816.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2503817.png)

![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2503819.png)